Product packaging for 9-Ethylguanine(Cat. No.:CAS No. 879-08-3)

9-Ethylguanine

Número de catálogo: B105967
Número CAS: 879-08-3
Peso molecular: 179.18 g/mol
Clave InChI: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Significance of Synthetic Nucleobase Analogs in Chemical Biology

Synthetic nucleobase analogs are compounds structurally similar to the naturally occurring nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.org These analogs are indispensable tools in molecular biology and medicine, allowing scientists to probe the intricate workings of DNA and RNA. wikipedia.orgdoaj.org By substituting natural bases with synthetic counterparts, researchers can investigate a wide range of biological phenomena.

The utility of these analogs stems from their ability to mimic or subtly alter the properties of natural nucleobases. wikipedia.org For instance, they can be used to:

Probe Molecular Interactions: By replacing hydrogen-bonding functional groups, scientists can dissect the contributions of shape, size, and electronic interactions in DNA polymerization and stability. doaj.orgfrontiersin.org

Investigate DNA Repair Mechanisms: Some analogs can mimic DNA damage, helping to elucidate the pathways cells use to repair their genetic material. nih.govnih.gov

Expand the Genetic Alphabet: The development of "unnatural base pairs" that can be replicated by polymerases opens the door to creating novel biopolymers with new functions. acs.org

Serve as Therapeutic Agents: Many nucleoside analogs, which are nucleobases attached to a sugar, are used as antiviral and anticancer drugs. wikipedia.org

The core principle behind their application is that modifications to the nucleobase structure can influence processes like base pairing, stacking interactions, and recognition by enzymes, thereby providing insights that would be difficult to obtain by observing the natural system alone. wikipedia.orgfrontiersin.org

Historical Context and Evolution of 9-Ethylguanine Research

The study of alkylated purines like this compound has historical roots in the investigation of DNA damage and repair. Early research focused on understanding the effects of alkylating agents, which are compounds that can attach alkyl groups to DNA. O6-ethylguanine, for example, was identified as a significant DNA lesion caused by exposure to N-nitroso carcinogens like N-ethyl-N-nitrosourea (EtNU). nih.gov

Initial studies centered on the chemical synthesis and characterization of these alkylated bases to understand their structure and properties. A significant milestone in the structural understanding of this compound was the determination of its crystal structure, which provided detailed information about its molecular geometry and intermolecular interactions, such as hydrogen bonding. iucr.org This foundational work was crucial for interpreting spectroscopic data and understanding how the ethyl group influences the purine (B94841) ring's properties. iucr.orgnih.gov

Over time, the focus of this compound research expanded from a model of DNA damage to a versatile tool in various biochemical and biophysical studies. Its use as a model ligand became prominent in coordination chemistry and in studies of G-quadruplexes, which are higher-order DNA structures formed in guanine-rich sequences.

Overview of Contemporary Research Paradigms on this compound

Current research involving this compound is diverse and leverages its specific chemical characteristics to explore complex systems. A major area of contemporary study is its use as a model for the nucleobase guanine in biophysical and coordination chemistry.

Coordination Chemistry: Recent studies have extensively used this compound to investigate the binding of metal complexes to DNA. For example, stimuli-responsive ruthenium complexes have been studied for their adduct formation with this compound. nih.govnih.gov These studies provide insights into how potential metallodrugs interact with DNA bases, which is crucial for the design of new therapeutic agents. acs.org The ethyl group at the N9 position prevents the formation of a nucleoside, simplifying the system and allowing researchers to focus specifically on the coordination chemistry at other sites of the guanine base, such as the N7 position. nih.gov

G-Quadruplex Research: this compound is instrumental in the study of G-quadruplexes. These are four-stranded structures formed from guanine-rich nucleic acid sequences that are stabilized by metal ions. Gas-phase studies using mass spectrometry techniques have employed this compound to form and analyze the intrinsic properties of G-tetrads and G-quadruplexes in the absence of solvent. rsc.orgrsc.org These experiments help to determine the stability and structure of these complexes with various alkali metal cations, providing fundamental data on the forces that hold these important biological structures together. rsc.orgrsc.org

DNA Repair Studies: The compound continues to be relevant in the context of DNA repair. O6-ethylguanine, a related isomer, is a known DNA lesion. Research on the repair of this lesion by enzymes like O6-methylguanine-DNA methyltransferase is critical for understanding carcinogenesis and developing cancer therapies. nih.govnih.gov While this compound itself is not the primary lesion, its physicochemical properties and structural data serve as a vital reference for studies on other ethylated guanine isomers.

Interactive Data Table: Physicochemical Properties of this compound Below is a summary of key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₇H₉N₅O iucr.org
Crystal System Tetragonal iucr.org
Space Group P4₁2₁2 iucr.org
Cell Dimensions a = 10.907 Å, c = 29.370 Å iucr.org
Molecules per Unit Cell 16 iucr.org

Interactive Data Table: Research Applications of this compound This table highlights the primary areas of modern research where this compound is utilized.

Research AreaApplication of this compoundKey Findings
Coordination Chemistry Model ligand for guanineUsed to study the formation of adducts with ruthenium complexes, revealing kinetics and structural details of metal-nucleobase interactions. nih.govnih.govacs.org
G-Quadruplex Studies Building block for synthetic G-quadruplexesEnables gas-phase studies of G-quadruplex stability and structure with different metal ions, providing insights into their intrinsic properties. rsc.orgrsc.org
Biophysical Spectroscopy Spectroscopic reference compoundUsed in electronic and vibrational spectroscopy to understand the fundamental properties of the guanine chromophore. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O B105967 9-Ethylguanine CAS No. 879-08-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-ethyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236684
Record name 9-Ethylguanine
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-08-3
Record name 9-Ethylguanine
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Record name 9-Ethylguanine
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Record name 9-Ethylguanine
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Record name 9-ETHYLGUANINE
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Synthetic Methodologies and Derivative Design in 9 Ethylguanine Research

Advanced Synthetic Pathways for 9-Ethylguanine Analogs

The creation of this compound analogs with desired biological activities hinges on precise and efficient synthetic methodologies. Researchers have developed a variety of strategies to achieve regioselective alkylation, introduce chirality, and synthesize phosphonate nucleotide analogs, which are critical for mimicking natural nucleotides.

Regioselective Synthesis Strategies for Guanine (B1146940) Alkylation

A primary challenge in the synthesis of 9-substituted guanine analogs is controlling the site of alkylation, as reactions can occur at both the N9 and N7 positions of the purine (B94841) ring. Direct alkylation of guanine often leads to a mixture of N9 and N7 isomers, which can be difficult to separate. To address this, several regioselective strategies have been developed.

One effective approach involves the use of protected guanine derivatives. For instance, protection of the O6 position with a diphenylcarbamoyl group and the N2 position with an acetyl group has been shown to direct alkylation preferentially to the N9 position. This method has been successfully employed in the high-yield synthesis of 9-glycosyl guanine nucleosides and their analogs. Another strategy utilizes 2-amino-6-chloropurine as a starting material. Alkylation of this precursor followed by hydrolysis of the 6-chloro group provides a route to 9-substituted guanines.

The choice of reaction conditions, including the base and solvent, also plays a crucial role in determining the N9/N7 ratio. For example, the use of potassium carbonate in dimethyl sulfoxide or tetra-n-butylammonium fluoride in tetrahydrofuran has been shown to afford high regioselectivity for the N9 position in the alkylation of purines with alkyl halides. The Mitsunobu reaction is another powerful tool for achieving N9-selectivity, often providing higher selectivity compared to classical alkylation methods.

Starting MaterialAlkylating AgentReaction ConditionsKey Feature
2-N-acetyl-6-O-diphenylcarbamoylguanineGlycosyl acetates, α-haloethersTrimethylsilyl triflate catalysis in tolueneHigh N9 selectivity
2-amino-6-chloropurineAlkyl halidesBase-catalyzedN9-alkylation followed by hydrolysis
GuanineAlkyl halidesK2CO3 in DMSO or TBAF in THFOptimized base/solvent system for N9 regioselectivity
GuanineAlcoholsMitsunobu conditions (e.g., DIAD, PPh3)Generally higher N9 selectivity than classical alkylation

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives can significantly impact their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is often crucial for specific interactions with biological targets.

One approach to synthesizing chiral this compound derivatives involves the use of chiral starting materials. For example, the synthesis of the enantiomers of 9-[3-hydroxy-2-(phosphonomethoxy)propyl]guanine (HPMPG) has been achieved, allowing for the evaluation of their individual biological activities. Similarly, the synthesis of (R)- and (S)-2'-methyl-9-[2-(phosphonomethoxy)ethyl]guanine has demonstrated the importance of stereochemistry at the 2'-position for anti-HIV activity.

The use of chiral auxiliaries is another established method for diastereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. While specific examples for this compound are not abundant in readily available literature, this general strategy is widely applicable in asymmetric synthesis.

A notable example of introducing chirality involves the prochiral analog 9-(1,3-dihydroxy-2-propoxymethyl)guanine (DHPG), also known as ganciclovir. A methodology for the chiral chemical synthesis of DNA oligomers containing DHPG has been developed, where the stereochemistry of the DHPG phosphoramidite was established through a stereoselective acetyl transfer reaction catalyzed by porcine pancreatic lipase. This demonstrates a method for controlling stereochemistry in a guanine analog that can be adapted for other derivatives.

Synthesis of Phosphonate Nucleotide Analogs of this compound

Phosphonate nucleotide analogs are mimics of natural nucleotides where a stable phosphorus-carbon bond replaces the more labile phosphoester linkage. This modification imparts resistance to enzymatic cleavage by phosphatases, making these analogs valuable as potential therapeutic agents. The synthesis of phosphonate analogs of this compound, such as 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), has been extensively studied.

The general synthesis of PME derivatives involves the base-catalyzed condensation of a purine base with a synthon containing the aliphatic side chain with the phosphonate group and a suitable leaving group, such as a tosylate or a halide. For example, PMEG can be synthesized by reacting a protected guanine with diethyl 2-(chloroethoxy)methylphosphonate.

Further modifications to the phosphonate side chain have also been explored. For instance, a number of methyl derivatives of PMEG have been synthesized and evaluated for their antiviral activity. These syntheses often start from chiral precursors to yield enantiomerically pure products, highlighting the intersection of stereoselective and phosphonate synthesis.

AnalogSynthetic ApproachKey Intermediate
9-[2-(phosphonomethoxy)ethyl]guanine (PMEG)Base-catalyzed condensationDiethyl 2-(chloroethoxy)methylphosphonate
(R)-2'-methyl-PMEGStereospecific synthesis from chiral precursorChiral alcohol precursor to the side chain
2',2'-dimethyl-PMEGSynthesis from a dimethyl-substituted side chain precursorAppropriately substituted chloroethoxymethylphosphonate
9-[3-hydroxy-2-(phosphonomethoxy)propyl]guanine (HPMPG)Condensation with a chiral glycidol-derived synthon(R)- or (S)-glycidol derivative

Design Principles for this compound-Based Functional Molecules

The design of functional molecules based on the this compound scaffold is guided by the desire to enhance interactions with biological targets, improve pharmacokinetic properties, or introduce novel functionalities. This is achieved through strategic modifications of both the ethyl moiety and the purine core.

Strategies for Modifying the Ethyl Moiety

The N9-ethyl group of this compound serves as a key point for modification to explore the chemical space around the purine ring and influence the molecule's interaction with target proteins.

One common strategy involves the introduction of functional groups onto the ethyl chain. For example, hydroxylation of the ethyl group can provide a handle for further derivatization or mimic the ribose moiety of natural nucleosides. The synthesis of 9-(4-hydroxy-2-buten-1-yl)guanine, an open-chain analog of neplanocin A, demonstrates the introduction of both a hydroxyl group and unsaturation into the N9-alkyl chain.

Chain extension and branching are also employed to probe the size and shape of binding pockets. The synthesis of 9-alkylguanines with varying chain lengths has been explored to optimize antiviral activity. Furthermore, the introduction of substituents such as methyl groups, as seen in the synthesis of methyl derivatives of PMEG, can have a profound effect on biological activity and can introduce chirality. The introduction of other functional groups like azides or vinyl groups at the 2'-position of PMEG analogs has also been shown to be a successful strategy for modulating anti-HIV activity. nih.gov

Functionalization of the Purine Core for Enhanced Interactions

Modification of the purine core of this compound offers another avenue for creating derivatives with enhanced or novel properties. The C8, N2, and C6 positions are common targets for functionalization.

The C8 position of the guanine ring is susceptible to modification. For instance, 8-bromoguanine derivatives can be synthesized and subsequently used as precursors for a variety of other 8-substituted analogs through nucleophilic substitution or cross-coupling reactions. The synthesis of 8-amino-9-substituted guanines has led to the discovery of potent inhibitors of purine nucleoside phosphorylase (PNP). nih.gov Additionally, late-stage C8–H alkylation of guanosine derivatives has been achieved via a photo-mediated Minisci reaction, providing a direct method for introducing alkyl groups at this position. nih.gov

The exocyclic N2-amino group is another key site for modification. Selective functionalization at the N2-position of guanine in oligonucleotides has been achieved via reductive amination. This allows for the introduction of a variety of functional groups for applications in chemical biology.

The C6-oxo group can also be modified. For example, conversion to a 6-thio group or replacement with other functionalities can alter the hydrogen bonding capabilities of the molecule and its interactions with target enzymes.

PositionModificationExample Derivative
C8Bromination8-Bromo-9-ethylguanine
C8Amination8-Amino-9-ethylguanine
C8Alkylation8-Methyl-9-ethylguanine
N2Alkylation/AminationN2-alkyl-9-ethylguanine
C6Thionation9-Ethyl-6-thioguanine

Isotope Labeling Methodologies for this compound in Mechanistic Studies

Isotope labeling is a critical technique in mechanistic studies, allowing researchers to trace the metabolic fate of molecules and elucidate complex biochemical pathways. In the context of this compound, the strategic incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides an invaluable tool for understanding its interactions, reaction mechanisms, and role as a DNA adduct.

The synthesis of isotopically labeled this compound enables researchers to distinguish it from its unlabeled counterparts in biological systems. This is particularly useful in studies involving exposure to ethylating agents, where this compound is a known biomarker. By using labeled compounds, scientists can track the formation and repair of DNA adducts with high specificity and sensitivity.

One of the primary applications of isotopically labeled this compound is in quantitative analysis using mass spectrometry. Stable isotope dilution mass spectrometry, for instance, employs labeled this compound as an internal standard to accurately quantify the levels of the unlabeled adduct in biological samples such as DNA hydrolysates. This method offers high precision and has been instrumental in studying the DNA damage caused by environmental mutagens and certain cancer chemotherapeutics.

Furthermore, isotope labeling is crucial for mechanistic studies of enzymes involved in DNA repair. By using substrates like ¹⁵N-labeled this compound, researchers can follow the enzymatic reactions and identify the products, providing insights into the repair pathways that protect the genome from the deleterious effects of alkylation damage.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that benefits from isotope labeling. The incorporation of ¹³C and ¹⁵N into the purine ring of this compound can enhance the NMR signal and allow for more detailed structural and dynamic studies of its complexes with proteins and other molecules.

While specific, detailed synthetic protocols for isotopically labeled this compound are not extensively documented in publicly available literature, the general methodologies for labeling purine nucleobases can be applied. These often involve multi-step chemical syntheses starting from smaller, isotopically enriched precursors. For instance, the introduction of a ¹³C or ¹⁵N label can be achieved by using a labeled precursor in the construction of the purine ring system. Similarly, deuterium labels can be introduced at specific positions through exchange reactions or by using deuterated reagents during the synthesis of the ethyl group.

The following tables summarize the common isotopes used in labeling this compound and their primary applications in mechanistic studies.

Table 1: Isotopes Used in Labeling this compound

IsotopeCommon Labeling Position(s)Primary Analytical Technique(s)
Deuterium (²H)Ethyl group, Purine ringMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Carbon-13 (¹³C)Purine ring, Ethyl groupMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Nitrogen-15 (¹⁵N)Purine ringMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Table 2: Applications of Isotopically Labeled this compound in Mechanistic Studies

Research AreaLabeled Compound ApplicationKey Findings Enabled by Labeling
DNA Adduct AnalysisInternal standard for quantitative mass spectrometryAccurate measurement of this compound levels in biological samples, enabling studies on DNA damage and repair. nih.govnih.gov
DNA Repair MechanismsSubstrate for DNA repair enzymesElucidation of enzymatic pathways involved in the removal of this compound from DNA.
Metabolic StudiesTracer to follow the metabolic fate of this compoundUnderstanding the absorption, distribution, metabolism, and excretion of this compound. clearsynth.com
Structural BiologyProbes for NMR spectroscopyDetailed structural and dynamic information on the interaction of this compound with biomolecules. mdpi.com

Molecular Interactions of 9 Ethylguanine with Biological Systems

Interactions with Nucleic Acids and DNA Model Systems

The study of 9-Ethylguanine provides significant insights into how modifications to guanine (B1146940) can affect DNA structure and function. ontosight.aiontosight.ai It is frequently used to investigate the binding of potential metallodrugs, such as ruthenium complexes, to DNA, as the guanine N7 atom is a primary target for these agents. acs.orgacs.orgnih.gov

Alkylating agents can covalently bind to DNA, forming DNA adducts. The formation of these adducts is a critical event that can lead to mutations and cell death. nih.govnih.gov Guanine is the most susceptible DNA base to alkylation, primarily due to the high nucleophilicity of its N7 atom. nih.govportlandpress.com

The N7 position of guanine is the most nucleophilic site in DNA and is, therefore, the most frequent target for a wide range of alkylating agents. nih.govportlandpress.comoncohemakey.com The lone pair of electrons on the N7 nitrogen is not involved in the aromaticity of the purine (B94841) ring, making it highly available for reaction. quora.com When an ethylating agent reacts with guanine, it can form an N7-ethylguanine adduct. This addition introduces a positive charge into the purine ring system, which has several consequences. nih.govportlandpress.com

The stability of the N7-alkylguanine adduct is compromised by this positive charge. It weakens the N-glycosidic bond that connects the base to the deoxyribose sugar, which can lead to the spontaneous cleavage of the bond and the formation of an apurinic (AP) site, a highly mutagenic lesion. portlandpress.com Additionally, the positive charge on the imidazole (B134444) ring makes it susceptible to hydrolytic ring-opening, which results in the formation of a stable formamidopyrimidine (Fapy) adduct. nih.govportlandpress.com Studies on various N7-alkylguanine lesions have been challenging due to this inherent instability, though techniques like introducing a 2'-fluorine substituent can help stabilize the adduct for experimental analysis. portlandpress.com

Alkylation can also occur at the O6 position of guanine, forming adducts like O6-ethylguanine. oncohemakey.comnih.gov Although this occurs less frequently than N7-alkylation, it is considered a highly mutagenic lesion. nih.govresearchgate.net The formation of an O6-alkylguanine adduct alters the hydrogen-bonding pattern of the base. Instead of forming three hydrogen bonds with cytosine, O6-ethylguanine can mispair with thymine (B56734), leading to G:C to A:T transition mutations during DNA replication. nih.govresearchgate.net

The biological impact of O6-alkylation is significant, and cells have evolved specific repair mechanisms to counteract this type of damage. nih.gov The primary repair pathway involves the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which directly transfers the alkyl group from the guanine O6 atom to a cysteine residue within its own active site. nih.govresearchgate.netcapes.gov.br This action restores the guanine base but results in the irreversible inactivation of the AGT protein. nih.gov The efficiency of this repair system can vary between species and cell types and is a critical factor in determining a cell's susceptibility to the carcinogenic effects of alkylating agents. nih.govcapes.gov.br

While N7 and O6 are the most prominent sites for guanine alkylation, other nucleophilic centers can also be targets. These include the N1, N2, N3, and O6 positions of guanine, as well as other atoms on adenine (B156593), cytosine, and thymine. nih.govoncohemakey.com For instance, certain alkylating agents can form adducts at the N3 position of adenine or the O2 position of cytosine. oncohemakey.com The specific distribution of adducts depends on the nature of the alkylating agent and the DNA sequence context. nih.govnih.gov Bifunctional alkylating agents can also form DNA crosslinks, either within the same strand (intrastrand) or between opposite strands (interstrand), which are particularly cytotoxic lesions. oncohemakey.com

As a model nucleobase, this compound is instrumental in studying the dynamic interactions at the interface between DNA and other molecules, particularly potential therapeutic agents. caymanchem.comacs.org These studies often involve monitoring the formation of adducts between 9-EtG and metal complexes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govnih.gov For example, studies with ruthenium polypyridyl complexes show that the metal center coordinates to the N7 position of 9-EtG, and the dynamics of this interaction, such as the rotation of the guanine residue, can be observed and analyzed. acs.orgnih.gov

Kinetic studies provide quantitative data on the rates and mechanisms of adduct formation. The reaction between this compound and various metal complexes has been kinetically analyzed to understand the factors influencing these interactions.

In one study, the adduct formation between stimuli-responsive ruthenium aqua complexes and 9-EtG was investigated. researchgate.netfigshare.com The researchers found significant differences in reaction rates depending on the isomer of the ruthenium complex used.

Kinetic Data for Adduct Formation with Ruthenium Complexes
Reactant ComplexPartner MoleculeTemperature (K)ObservationRelative Speed
proximal-19-EtG3031:1 adduct formation8-fold faster
distal-19-EtG303Adduct formationSlower

This difference in reactivity was attributed to factors like intramolecular hydrogen bonding and steric hindrance within the less reactive isomer. researchgate.netfigshare.com

Another study monitored the reaction between a platinum complex, [Pt(OSO₃)(OH₂)(cis-1,3-DACH)], and 9-EtG using ¹H-NMR. nih.gov The spectra showed the progression of the reaction from the free 9-EtG to the formation of a bis-adduct, where two 9-EtG molecules coordinate to one platinum center.

¹H-NMR Chemical Shifts (ppm) during Adduct Formation
TimeSpeciesH8 Signal (ppm)
InitialFree 9-EtG8.03
InitialMono-adduct~8.3
FinalBis-adduct8.21

These kinetic analyses are vital for understanding the mechanisms of potential drug-DNA interactions and for designing more effective therapeutic compounds. acs.orgnih.gov

Interfacial Dynamics of this compound with DNA Structures

Conformational Changes and Positional Isomerization upon Adduction

The covalent binding of various chemical entities to this compound can precipitate significant conformational adjustments and positional isomerization, processes that are fundamental to understanding the mechanisms of mutagenesis and carcinogenesis. For instance, when an activated metabolite of the food-borne mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) attaches to the exocyclic N2 atom of this compound, it gives rise to two stable conformers. These conformers result from restricted rotation around the C2-N2 bond and are separated by a substantial energy barrier, which allows for their individual detection using nuclear magnetic resonance (NMR) spectroscopy.

The reaction of this compound with chloroacetaldehyde, another example, results in the formation of etheno adducts. The initial product, 1,N2-ethenoguanine (εG), is susceptible to rearrangement into the thermodynamically more stable N2,3-ethenoguanine (N2,3-εG). This transformation, known as a Dimroth rearrangement, is notably facilitated in the presence of the amine buffer Tris. This isomerization underscores the dynamic nature of DNA adducts and their capacity to evolve into different structural forms.

Furthermore, the interaction of platinum complexes with this compound provides a clear illustration of induced conformational changes. The binding of the anticancer agent cis-diamminedichloridoplatinum(II) (cis-DDP) to the N7 position of this compound can alter the preferred orientation of the ethyl group at the N9 position. Moreover, the formation of platinum-bridged dinuclear guanine complexes can lead to distinct "head-to-head" and "head-to-tail" isomers, which are defined by the relative orientation of the guanine bases with respect to the platinum coordination plane. uu.nlnih.gov

Thermodynamic Aspects of Base Pairing with this compound

The stability of the DNA double helix is critically dependent on the thermodynamic parameters of its base pairing interactions. The pairing of this compound with cytosine is a cornerstone of this helical structure. To elucidate the thermodynamics of this interaction, the self-assembly of this compound and 1-methylcytosine (B60703) has been examined in a chloroform (B151607) solution. nih.gov

The association constant (Ka) for the formation of the this compound:1-methylcytosine base pair has been quantified using techniques such as calorimetry and vapor pressure osmometry. These experimental approaches provide precise data on the strength of the hydrogen bonds that constitute the base pair. The enthalpy (ΔH°) and entropy (ΔS°) of this association have also been determined, offering insights into the energetic contributions that drive the formation of the guanine-cytosine (G-C) pair. nii.ac.jpjst.go.jp

This compound in Guanine Quadruplex Formation and Stability

Guanine-rich nucleic acid sequences have the ability to fold into four-stranded structures known as G-quadruplexes. These structures are composed of stacked G-quartets, which are planar arrangements of four guanine bases linked by Hoogsteen hydrogen bonds. wikipedia.org As a model compound, this compound is instrumental in studying the fundamental characteristics of these G-quadruplexes. nserc-crsng.gc.ca

Role of Alkali Metal Cations in Quadruplex Stabilization

Alkali metal cations are integral to the formation and stabilization of G-quadruplexes. researchgate.net Cations such as sodium (Na+) and potassium (K+) coordinate with the oxygen atoms of the guanine bases that line the central channel of the quadruplex structure. wikipedia.org This coordination neutralizes the electrostatic repulsion among the oxygen atoms, thereby stabilizing the entire assembly. researchgate.net The stability of the quadruplex is influenced by the size of the cation; K+ typically confers greater stability than Na+ because its ionic radius allows for an optimal fit within the central cavity. researchgate.netrsc.org Studies have shown the order of stabilities to be K+ > Rb+ > Cs+ >> Na+. rsc.orgresearchgate.net

Unimolecular Dissociation Pathways of this compound Quadruplexes

The stability of G-quadruplexes can be probed by examining their dissociation pathways. Techniques like blackbody infrared radiative dissociation (BIRD) allow for the monitoring of the unimolecular dissociation of isolated, deprotonated G-quadruplexes composed of this compound and an alkali metal cation. rsc.orgresearchgate.net These experiments have shown that the primary dissociation route involves the loss of a neutral this compound molecule. researchgate.netnih.govrsc.org The rate of this dissociation is dependent on the specific alkali metal cation present, with quadruplexes containing larger cations exhibiting slower dissociation rates, which is indicative of greater stability. researchgate.netnih.govrsc.org This provides a quantitative measure of the stabilizing influence of the cation. For example, the K2(this compound)122+ quadruplex has been found to be more stable to unimolecular dissociation than the K(this compound)8+ quadruplex. nih.govrsc.orgacs.orgcolab.ws

Coordination Chemistry of this compound with Metal Complexes

The coordination of metal complexes to the bases of DNA is a significant area of research, especially in the context of developing metal-based anticancer therapies. In such studies, this compound is often employed as a model for the guanine base. uzh.ch

Platinum-9-Ethylguanine Complex Formation and Reactivity

Platinum-based anticancer drugs, including cisplatin (B142131), exert their cytotoxic effects by binding to DNA, primarily at the N7 position of guanine residues. nih.govnih.gov Investigations into the complexes formed between platinum and this compound offer valuable insights into the mechanisms of drug action and the development of resistance.

The reaction of cis-diamminedichloridoplatinum(II) (cis-DDP) with this compound leads to the initial formation of a monofunctional adduct at the N7 position. This initial adduct can subsequently undergo further reactions, such as the formation of bifunctional adducts where the platinum atom crosslinks two separate guanine bases. The creation of these adducts can lead to significant distortions in the local DNA structure.

The reactivity of these platinum-9-ethylguanine complexes is subject to various influencing factors. For example, the presence of a hydroxyl group on the platinum complex can alter the rate of its reaction with this compound. Additionally, the nature of the other ligands attached to the platinum atom can modulate the kinetic and thermodynamic characteristics of the binding to this compound.

The formation of dinuclear platinum complexes bridged by two this compound ligands has also been a subject of extensive study. uu.nlnih.govnih.govresearchgate.net These complexes can exist as either "head-to-head" or "head-to-tail" isomers, which can be differentiated by methods such as 1H NMR spectroscopy. researchgate.net The interconversion between these isomeric forms and their relative stabilities provide crucial information regarding the conformational dynamics of platinum-DNA adducts. The ambient pH can also influence the structure of these complexes; deprotonation of the N1-H proton of the guanine base occurs at higher pH values, which in turn can affect the binding of the platinum atom. nih.gov

Monofunctional and Bifunctional Binding Modes

Platinum complexes can bind to this compound in both monofunctional and bifunctional manners. Monofunctional binding involves the formation of a single covalent bond between a platinum atom and a donor atom on the this compound molecule, typically the N7 atom. nih.govnih.gov Bifunctional binding, on the other hand, results in the formation of two covalent bonds, which can occur with a single this compound molecule or by cross-linking two separate this compound molecules. nih.govresearchgate.net

For instance, dinuclear platinum(II) complexes have been shown to react with this compound in a bifunctional manner, forming 1:2 complexes where two this compound molecules are bound to the two platinum centers. researchgate.net Similarly, the cisplatin analogue, cis-[PtCl2(Hmtpo-N3)2], reacts with this compound to form a product analogous to the major cross-link adduct of cisplatin with DNA, where two guanine bases are linked. nih.gov In contrast, monofunctional platinum complexes like phenanthriplatin (B610081) are designed to form only a single covalent bond with DNA. nih.govnih.gov The nature of the ligands on the platinum complex plays a crucial role in determining the preferred binding mode. For example, the complex cis-[PtCl2(L2)], where L2 is a chelating nitrogen mustard ligand, forms multiple mono-adducts with this compound, including an unusual N7,O6 chelated species. rsc.orgnih.gov

The table below summarizes the binding modes observed for different platinum complexes with this compound.

Platinum ComplexBinding Mode with this compoundReference
Dinuclear platinum(II) complexesBifunctional (1:2 complex) researchgate.net
cis-[PtCl2(Hmtpo-N3)2]Bifunctional nih.gov
PhenanthriplatinMonofunctional nih.govnih.gov
cis-[PtCl2(L2)]Monofunctional (multiple adducts, including N7,O6 chelation) rsc.orgnih.gov
Novel Isomerization Patterns in Platinum-9-Ethylguanine Adducts

The interaction of certain platinum complexes with this compound can induce novel isomerization reactions. A notable example is observed with azole-bridged dinuclear platinum(II) complexes. researchgate.netnih.govuu.nl In the reaction of complexes like [[cis-Pt(NH3)2]2(μ-OH)(μ-1,2,3-ta-N1,N2)]2+ with this compound, a platinum atom, initially coordinated to the N2 position of the 1,2,3-triazolate (ta) bridging ligand, migrates to the N3 position. researchgate.netnih.govuu.nl This isomerization is irreversible and occurs after the initial substitution of a hydroxide (B78521) ligand by the N7 atom of this compound. researchgate.net This structural rearrangement leads to a more "widely opened" platinum coordination sphere, which could potentially allow for a greater variety of DNA crosslinks. researchgate.net

A similar Pt(II) migration has been observed in tetrazolato-bridged dinuclear platinum(II) complexes upon reaction with this compound. rsc.orgoup.com Two different linkage isomers of the platinum complex, one with a tetrazolato-N1,N2 bridge and another with a tetrazolato-N2,N3 bridge, were found to yield the identical final product, [{cis-Pt(NH3)2(9EtG-N7)}2(μ-tetrazolato-N1,N3)]3+, where the platinum atoms are coordinated to the N1 and N3 positions of the tetrazolate ring. rsc.orgoup.com

These isomerization events, characterized by techniques such as 1D and 2D NMR spectroscopy, highlight the dynamic nature of platinum-guanine interactions and suggest that the structure of the initial platinum complex may not be fully predictive of the final DNA adduct. researchgate.netnih.govuu.nl

Quantitative Kinetic Studies of Platinum-9-Ethylguanine Reactions

The rates at which platinum complexes react with this compound are critical for understanding their biological activity. Kinetic studies, often performed using 1H NMR spectroscopy, provide quantitative data on these reaction rates. researchgate.netnih.govnih.gov

For a series of azole-bridged dinuclear platinum(II) complexes, the second-order rate constants (k) for their reactions with this compound have been determined. nih.gov The reaction of [[cis-Pt(NH3)2]2(μ-OH)(μ-pz)]2+ (pz = pyrazolate) with this compound has a rate constant of 1.57 x 10-4 M-1 s-1. nih.gov The corresponding complexes with 1,2,3-triazolate and 4-phenyl-1,2,3-triazolate bridges exhibit faster kinetics, with rate constants of 2.53 x 10-4 M-1 s-1 and 2.56 x 10-4 M-1 s-1, respectively. nih.gov This suggests that the nature of the bridging ligand influences the reactivity of the platinum centers.

In another study, the reaction of the cisplatin analogue cis-[PtCl2(Hmtpo-N3)2] with this compound was found to be relatively slow, with a half-life of approximately 5 days at 45°C. nih.gov The stability of the platinum complex in solution also plays a role; for example, cis-[PtCl2(L2)] (where L2 is a chelating nitrogen mustard ligand) shows greater solution stability than its analogue with a different ligand, which affects its reactivity towards this compound. rsc.org

The table below presents a summary of the kinetic data for the reaction of various platinum complexes with this compound.

Platinum ComplexSecond-Order Rate Constant (k) (M-1 s-1)Reference
[[cis-Pt(NH3)2]2(μ-OH)(μ-pz)]2+1.57 x 10-4 nih.gov
[[cis-Pt(NH3)2]2(μ-OH)(μ-1,2,3-ta-N1,N2)]2+2.53 x 10-4 nih.gov
[[cis-Pt(NH3)2]2(μ-OH)(μ-4-phe-1,2,3-ta-N1,N2)]2+2.56 x 10-4 nih.gov

Ruthenium-9-Ethylguanine Complex Interactions

Ruthenium complexes are being extensively investigated as potential alternatives to platinum-based anticancer drugs. Their interactions with DNA, and specifically with guanine, are of significant interest. This compound serves as a crucial model for these studies.

Ligand Exchange Kinetics and Adduct Characterization

Ruthenium complexes typically interact with this compound through a ligand exchange mechanism, where a labile ligand on the ruthenium center is replaced by the N7 atom of the guanine base. nih.govacs.orgnih.gov The kinetics of this process can be followed by techniques like 1H NMR spectroscopy. acs.orgnih.gov For example, the reaction of the ruthenium polypyridyl complex [Ru(apy)(tpy)(H2O)]2+ with this compound has been studied under near-physiological conditions. acs.org The formation of the adduct, [Ru(apy)(tpy)(9-EtGua)]2+, was observed to occur within the first 5 hours of reaction. acs.org

The resulting ruthenium-9-ethylguanine adducts can be isolated and characterized using various spectroscopic methods, including ESI-MS and 2D NMR. nih.govacs.orguu.nl For instance, ESI-MS has been used to confirm the formation of [Ru(apy)(tpy)(9-EtGua)]2+ and similar adducts with other ruthenium polypyridyl complexes. nih.gov In another study, the adduct R-Ru(azpy)(bpy)(9-EtGua)(H2O)2 was isolated and its structure elucidated using 2D NOESY NMR spectroscopy. uu.nl This analysis revealed that the this compound ligand was coordinated at the position trans to the azo nitrogen atom of the azpy ligand. uu.nl Interestingly, this adduct was observed to undergo a positional isomerization over time in solution, with the this compound moving to a position trans to a bipyridine nitrogen atom. uu.nl

Influence of Ligand Stereochemistry on this compound Binding

The stereochemistry of the ligands surrounding the ruthenium center can have a significant impact on the binding of this compound. researchgate.netfigshare.comnih.govnih.govacs.org This is particularly evident in studies of stimuli-responsive ruthenium complexes, which can exist as different isomers. For example, the proximal and distal isomers of [Ru(C10tpy)(C10pyqu)OH2]2+ exhibit different kinetics for their reaction with this compound. researchgate.netfigshare.comnih.govnih.govacs.org Kinetic analysis showed that adduct formation is 8-fold faster for the proximal isomer compared to the distal isomer. researchgate.netfigshare.comnih.govnih.gov This difference is attributed to factors such as intramolecular hydrogen bonding and steric repulsion between the aqua ligand and the other ligands in the complex. researchgate.netfigshare.comnih.govnih.gov

Furthermore, the stereochemistry of the ligands can influence the rotational dynamics of the bound this compound. researchgate.netfigshare.comnih.gov In the adduct formed from the proximal isomer of [Ru(C10tpy)(C10pyqu)OH2]2+, the rotation of the this compound ligand around the ruthenium-N7 bond is sterically hindered by the adjacent quinoline (B57606) moiety of the C10pyqu ligand. researchgate.netfigshare.comnih.gov This contrasts with other ruthenium complexes where free rotation of the this compound has been observed. acs.org These findings demonstrate that the specific arrangement of ligands in the ruthenium coordination sphere can control both the rate of formation and the conformational properties of the resulting this compound adduct.

DNA Model Base Binding Studies with Ruthenium Polypyridyl Complexes

Ruthenium polypyridyl complexes are a class of compounds that have been extensively studied for their interactions with DNA model bases like this compound. nih.govacs.orgresearchgate.net These complexes typically contain a labile ligand that can be displaced by the N7 of guanine, leading to covalent binding. nih.govresearchgate.net A variety of ruthenium polypyridyl complexes with the general formula Ru(tpy)L1L2+ (where tpy is terpyridine and L1 and L2 are other ligands) have been shown to coordinate to this compound. nih.govresearchgate.net The formation of these adducts has been confirmed by both 1H NMR and mass spectrometry. nih.gov

The interaction of these complexes with this compound is a key step in their potential mechanism of action as anticancer agents. nih.gov By studying these interactions with a model base, researchers can gain insights into how these compounds might bind to DNA in vivo. For example, studies with complexes like cis-[Ru(bpy)2(CH3CN)2]2+ have shown that they bind to this compound upon irradiation, which is not observed in the dark. ohiolink.edu This highlights the potential for photoactivated ruthenium complexes that can be targeted to specific sites. The binding of ruthenium complexes can also be influenced by the presence of other ligands. For instance, a ruthenium(III) complex with a bis(arylimino)pyridine ligand was found to react with this compound to form a trans-bis(purine)Ru(II) species, a previously unobserved structural motif. researchgate.net

The table below provides examples of ruthenium polypyridyl complexes and their observed interactions with this compound.

Ruthenium Polypyridyl ComplexInteraction with this compoundReference
[Ru(apy)(tpy)L]n+ (L = Cl, H2O, CH3CN)Forms [Ru(apy)(tpy)(9-EtGua)]2+ adduct nih.govacs.org
cis-[Ru(bpy)2(CH3CN)2]2+Binds upon irradiation ohiolink.edu
[Ru(L1)Cl3] (L1 = bis(arylimino)pyridine)Forms trans-[Ru(II)(L1)(9EtGua)2(H2O)]2+ researchgate.net
R-[Ru(azpy)(bpy)(H2O)2]2+Forms monofunctional adduct with positional isomerization uu.nl

Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
Cisplatincis-Diamminedichloroplatinum(II)
Phenanthriplatincis-[Pt(NH3)2Cl(phenanthridine)]+
pzPyrazolate
ta1,2,3-triazolate
4-phe-1,2,3-ta4-phenyl-1,2,3-triazolate
Hmtpo4,7-H-5-methyl-7-oxo nih.govnih.govCurrent time information in Pune, IN.triazolo[1,5-a]pyrimidine
L2 (in Pt context)bis(2-chloroethyl)pyridylmethylamine
apy2,2'-azobis(pyridine)
tpy2,2':6',2''-terpyridine
9-EtGuaThis compound
azpy2-phenylazopyridine
bpy2,2'-bipyridine
C10tpy4'-decyloxy-2,2':6',2''-terpyridine
C10pyqu2-[2'-(6'-decyloxy)-pyridyl]quinoline
L1 (in Ru context)bis(arylimino)pyridine

Iridium and Rhenium-9-Ethylguanine Complex Studies

Iridium (Ir) and Rhenium (Re) complexes are subjects of extensive research, particularly for their potential applications in medicine. The interaction of these metal complexes with nucleobases is crucial to understanding their mechanisms of action. This compound (9-EtG), a model for the DNA base guanine, is frequently used in these studies to probe binding affinities and selectivities.

Organometallic half-sandwich iridium(III) complexes, in particular, have been shown to form stable adducts with 9-EtG. acs.orgniscpr.res.in Studies on complexes such as [(η⁵-Cp)Ir(N,N)Cl]⁺ (where Cp is pentamethylcyclopentadienyl and N,N is a bidentate chelating ligand like 2,2'-bipyridine) demonstrate that they readily bind to 9-EtG after hydrolysis of the chloro ligand. acs.org The formation of these adducts is a key step in the proposed mechanism by which such iridium compounds exert their biological effects, which often involves interaction with DNA. researchgate.netnih.gov Similarly, rhenium(I) tricarbonyl complexes have been studied for their interaction with DNA components, where binding to guanine is a significant mode of interaction. wpmucdn.com

A noteworthy characteristic of many organometallic iridium and ruthenium complexes is their pronounced preference for binding to guanine nucleobases over adenine. acs.orgacs.org This selectivity is often controlled by the nature of the ligands coordinated to the metal center.

For instance, iridium(III) half-sandwich complexes with N,N-chelating ligands, such as 2,2'-bipyridine, selectively form adducts with this compound and show little to no reactivity with 9-ethyladenine (B1664709) (9-EtA). acs.orggrafiati.com However, changing the chelating ligand from a nitrogen-based (N,N) donor to a carbon-based (C^N) or a mixed-donor (N,O) ligand can alter this preference, allowing the complexes to bind to both guanine and adenine. acs.orggrafiati.com

Research has demonstrated that complexes like [(η⁵-Cp*)Ir(phpy)Cl] (where phpy is 2-phenylpyridine) can bind to both 9-EtG and 9-EtA. acs.org Similarly, organometallic iridium(III) cyclopentadienyl (B1206354) complexes with C,N-chelating ligands generally show a strong binding affinity for 9-EtG and a moderately strong affinity for 9-methyladenine (B15306) (9-MeA), resulting in a preferential binding to 9-EtG in competitive environments. researchgate.net This selectivity is attributed to factors including hydrogen bonding interactions between the ligands on the metal complex and the exocyclic groups of the nucleobase.

Table 1: Nucleobase Binding Preferences of Various Iridium(III) Complexes

Complex Type Chelating Ligand Type Binds to this compound (9-EtG) Binds to Adenine Analog (e.g., 9-EtA) Binding Preference Source(s)
[(η⁵-Cp*)Ir(bpy)Cl]⁺ N,N-Chelating Yes No Guanine Selective acs.org
[(η⁵-Cp*)Ir(phpy)Cl] C,N-Chelating Yes Yes Binds both, but stronger to Guanine acs.orgresearchgate.net
[(η⁵-Cpx)Ir(picolinate)Cl]⁰/⁺ N,O-Chelating Yes Yes Binds both acs.org
[(η⁵-Cpxph)Ir(phpy)Z]PF₆ C,N-Chelating Yes Moderate Binding Prefers Guanine nih.gov

Note: Cp = pentamethylcyclopentadienyl; Cpx = Cp, Cpxph, or Cpxbiph; bpy = 2,2'-bipyridine; phpy = 2-phenylpyridine; Z = pyridine (B92270) or derivatives.

Other Metal-9-Ethylguanine Interactions (e.g., Zinc)

Besides iridium and rhenium, this compound interacts with a variety of other metals. Zinc (Zn) is of particular interest due to its role in numerous biological structures, including zinc finger proteins. Studies have shown that ZnCl₂ can react with 9-methylguanine (B1436491) to form tetrahedral complexes. researchgate.net The interaction of metal complexes with this compound is also central to understanding how they might target zinc finger proteins. For example, a gold(III) complex, [Au(dien)(9-EtGua)]³⁺, was shown to react with the HIV nucleocapsid zinc finger protein (NCp7), leading to the ejection of zinc ions. nih.govvcu.edu

Platinum (Pt) complexes, which are the foundation of several widely used chemotherapy drugs, also interact with this compound. The complex trans-[PtCl(9-EtGH)(py)₂]⁺ has been studied for its interaction with zinc finger peptides, where it can lead to the release of the zinc ion and the formation of platinum-sulfur bonds with cysteine residues. researchgate.net These studies highlight how the coordination of this compound to a metal can influence its subsequent interactions with biological targets like zinc-containing proteins.

Enzyme Recognition and Processing of this compound

This compound serves as a valuable molecular tool for investigating how enzymes involved in nucleic acid metabolism recognize and process modified bases. ontosight.aiontosight.ai The ethyl group at the N9 position mimics the sugar-base linkage, allowing researchers to study base-specific enzyme interactions without the complexity of the full nucleotide structure.

The accuracy of DNA replication, known as its fidelity, is essential for maintaining genetic integrity. plos.orgatdbio.com The presence of modified bases can challenge the replication machinery and lead to errors. While lesions such as O⁶-methylguanine are known to be highly mutagenic by causing mispairing during replication, the effect of an N9-alkylation like that in this compound is different. atdbio.com Since the N9 position is naturally occupied by the deoxyribose sugar in DNA, this compound as a free base is primarily used to study the binding and catalytic steps of polymerases in solution rather than its effects as a templating lesion within a DNA strand. ontosight.ai

Studies on related lesions, such as O⁶-carboxymethylguanine (O⁶-CMG), show that DNA polymerases respond to bulky adducts with varying degrees of fidelity, with some specialized translesion synthesis (TLS) polymerases being more prone to misincorporating nucleotides opposite the lesion than others. researchgate.net For example, human polymerase κ tends to bypass O⁶-CMG correctly, while polymerases η and ι are more error-prone. researchgate.net

Cells possess a suite of DNA repair enzymes to correct base damage. nih.gov The primary pathway for removing modified bases is base excision repair (BER), which is initiated by DNA glycosylases that recognize and cleave the bond between the damaged base and the DNA sugar backbone. nih.gov

The repair of alkylated bases is a critical cellular defense mechanism. mdpi.com For instance, O⁶-alkylguanine lesions are repaired by a specific protein called O⁶-alkylguanine-DNA alkyltransferase (AGT), which directly transfers the alkyl group from the guanine to one of its own cysteine residues in a "suicide" reaction. annualreviews.org This enzyme can repair O⁶-ethylguanine, though more slowly than O⁶-methylguanine. annualreviews.org Other lesions like N7-methylguanine are substrates for DNA glycosylases. annualreviews.org

However, this compound represents a different type of modification. Because the N9 position is involved in the glycosidic bond that connects the base to the DNA backbone, an N9-substituted analog like this compound is not a substrate for repair via the BER pathway, as it lacks the N-glycosidic bond that DNA glycosylases cleave. google.com Therefore, it is used more as a model to probe the active sites of these enzymes rather than as a substrate for repair. ontosight.ai

DNA polymerases and reverse transcriptases must recognize and correctly pair template nucleotides to ensure accurate synthesis of DNA. thermofisher.com this compound is employed as a molecular probe to investigate these recognition processes. ontosight.ai The interaction between a polymerase and the templating nucleobase involves contacts in both the major and minor grooves of the DNA helix. nih.gov

The presence of an ethyl group can sterically influence how the base fits into the enzyme's active site. Studies with related N²-ethylguanine adducts, where the ethyl group protrudes into the minor groove, show that replicative DNA polymerases are often blocked. nih.gov However, specialized Y-family DNA polymerases, such as polymerase ι (pol ι), can bypass such lesions. Pol ι is unique in its ability to use Hoogsteen base pairing, which rotates the template purine to the syn conformation, repositioning the minor groove adduct into the major groove and allowing for nucleotide insertion. nih.gov Other polymerases, like pol η and pol κ, also show the ability to bypass N²-ethylguanine, likely using standard Watson-Crick geometry. nih.gov These findings illustrate the diverse strategies enzymes use to handle modified bases, a field of study where this compound serves as a fundamental research tool.

Biological and Biomedical Research Applications of 9 Ethylguanine

9-Ethylguanine as a Molecular Probe in Biological Research

The structural modification of this compound distinguishes it from its natural counterpart, guanine (B1146940), enabling its use as a molecular probe to investigate complex biological systems. ontosight.ai Researchers leverage its ability to be incorporated into nucleic acids to study the intricate mechanisms governing their synthesis, repair, and interactions with proteins.

Studies of Nucleic Acid Synthesis Mechanisms

This compound serves as a valuable probe in the study of nucleic acid synthesis. By incorporating this synthetic analog into DNA or RNA oligonucleotides, researchers can investigate the effects of base modifications on the structure and function of nucleic acids. ontosight.ai This approach provides insights into the fidelity and mechanisms of the enzymes responsible for synthesizing DNA and RNA, such as DNA polymerases and RNA polymerases. ontosight.ai The altered properties of 9-EtG, compared to natural guanine, can influence the stability and conformational dynamics of the nucleic acid duplex, shedding light on the structural requirements for efficient and accurate synthesis. ontosight.aiontosight.ai

Investigations into DNA Damage and Repair Pathways

The study of DNA damage and the cellular mechanisms that repair it is crucial for understanding mutagenesis and carcinogenesis. This compound and its alkylated forms, such as O6-ethylguanine, are instrumental in these investigations. O6-alkylguanine is a type of DNA damage caused by alkylating agents, and its repair is primarily carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). csic.es

Research has shown that the repair of O6-ethylguanine is complex and can involve cooperation between direct reversal repair by AGT and the nucleotide excision repair (NER) pathway. scispace.com The transfer of the ethyl group from O6-ethylguanine by AGT is slower than the transfer of a methyl group. scispace.com This slower repair process can lead to the AGT protein remaining bound to the DNA lesion, which may act as a signal to recruit NER proteins to excise the damaged segment. scispace.com Using analogs like this compound helps to dissect these pathways, understand the substrate specificity of repair enzymes, and identify how cells tolerate or fix specific types of DNA lesions to maintain genomic integrity. ontosight.ainih.gov

Probing Nucleic Acid-Protein Interactions

The specific recognition of nucleic acid sequences by proteins is fundamental to many cellular processes, including gene regulation, replication, and repair. This compound is used as a model nucleobase to probe these interactions. ontosight.aicaymanchem.com For instance, studies have demonstrated a selective interaction between the carboxylate side chains of amino acids like glutamate (B1630785) and aspartate and the guanine base. pnas.org Proton magnetic resonance studies have shown that carboxylate anions interact specifically with guanine, an interaction strong enough to compete with the formation of guanine-cytosine base pairs. pnas.org

Furthermore, this compound has been used in studies involving metal-based drugs and their interaction with DNA. The reactions between platinum complexes, some with anticancer properties, and 9-EtG are monitored to understand how these drugs bind to guanine residues in DNA. mdpi.comresearchgate.net Similarly, rhenium and gold-based compounds have been studied for their binding to this compound to explore their potential as anticancer or antiviral agents that target nucleic acid-protein complexes. nih.govnih.gov These studies are critical for designing new therapeutic agents that can specifically target DNA or nucleic acid-binding proteins.

Mechanistic Insights into Antiviral and Anticancer Potential

The unique properties of this compound and its analogs make them potential candidates for the development of antiviral and anticancer agents. ontosight.aiontosight.ai Research into their mechanisms provides valuable insights for creating targeted therapies. wikipedia.orgkarger.com

Antiviral Mechanisms Involving this compound Analogs

Analogs of this compound, particularly acyclic nucleoside phosphonates like 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), have demonstrated significant antiviral activity. wikipedia.orgnih.gov These compounds are structurally similar to natural nucleosides but lack a complete ribose sugar ring, which is key to their mechanism of action. wikipedia.org

The primary antiviral mechanism of this compound analogs involves the disruption of viral DNA synthesis. wikipedia.orgontosight.ai Once inside a cell, these analogs are phosphorylated to their active triphosphate form. wikipedia.org This active form can then be recognized by viral DNA polymerases as a substrate, competing with the natural nucleoside triphosphates. nih.gov

Because these analogs are acyclic and lack the 3'-hydroxyl group necessary for chain elongation, their incorporation into a growing viral DNA strand leads to chain termination. wikipedia.org This effectively halts the viral replication process. ontosight.aiontosight.ai Studies have shown that this mechanism is effective against a range of DNA viruses, including herpes viruses and human papillomavirus (HPV). wikipedia.orgnih.govnih.gov For example, 9-(2-hydroxyethoxymethyl)guanine (acyclovir), a related analog, was found to retard the synthesis of specific viral polypeptides in human cytomegalovirus (HCMV)-infected cells, demonstrating a transient effect on viral processes. nih.gov Platinum-containing this compound analogs have also shown the ability to inhibit HIV replication by targeting the HIV-nucleocapsid protein (NCp7), which is critical for the viral life cycle. mdpi.com

Table 1: Research Findings on this compound Analogs

Analog Name Research Focus Key Finding Reference(s)
PMEG (9-[2-(phosphonomethoxy)ethyl]guanine) Antiviral & Anticancer Active against leukemia and melanoma in animal models; shows antiviral activity against herpes viruses. wikipedia.org
(R)-2'-(azidomethyl)-PMEG Anti-HIV Activity Showed anti-HIV activity with an IC50 of 5 µM in CEM cells. nih.gov
(R)-2'-vinyl-PMEG Anti-HIV Activity Demonstrated anti-HIV activity with an IC50 of 13 µM. nih.gov
ODE-PMEG (Octadecyloxyethyl-PMEG) Anticancer Activity Showed excellent antiproliferative activity in human cervical cancer cell lines. karger.comnih.gov
ODE-Bn-PMEG (Octadecyloxyethyl benzyl (B1604629) PMEG) Anti-HPV Activity Strongly inhibited transient amplification of HPV-11, -16, and -18. nih.gov
trans-[PtCl(N7-9-ethylguanine)(NH3)2]NO3 Anti-HIV Activity Demonstrated protective capabilities in host cells against HIV infection. mdpi.com

Anticancer Mechanisms Related to this compound Derivatives

The anticancer properties of this compound derivatives are primarily attributed to their ability to interact with and damage the DNA of cancer cells, leading to cell death. These mechanisms are multifaceted and include the formation of DNA adducts, induction of programmed cell death (apoptosis), and the triggering of cell cycle arrest.

The formation of DNA adducts is a critical mechanism by which many anticancer agents, including derivatives of this compound, exert their cytotoxic effects. acs.orgnih.gov An adduct is a segment of DNA that has become chemically bonded to a cancer-causing chemical. This process can disrupt normal cellular processes, such as DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net

The N7 position of guanine is a primary site for the binding of various metal-based anticancer drugs. rsc.org For instance, platinum-based complexes, which are staples in chemotherapy, form adducts with DNA, with a notable affinity for the N7 of guanine. rsc.org The model nucleobase this compound is frequently used in laboratory studies to investigate these interactions. rsc.orgcaymanchem.com Studies have shown that both mono- and multi-nuclear platinum(II) complexes can bind to this compound, forming various adducts. rsc.orgresearchgate.net

Ruthenium-based complexes have also been investigated for their anticancer properties, with studies demonstrating their ability to bind to this compound. acs.org The binding of these metal complexes to the guanine base in DNA is a key step in their mechanism of action, leading to the inhibition of cancer cell proliferation. acs.orgnih.gov

Table 1: Interaction of Metal-Based Anticancer Agents with this compound

Metal Complex Type Interaction with this compound Significance in Anticancer Mechanism
Platinum(II) Complexes Forms mono- and multi-adducts at the N7 position. rsc.orgresearchgate.net Induces DNA damage, interfering with replication and transcription. acs.orgnih.gov
Ruthenium(II) Complexes Binds to the N7 position of this compound. acs.org Contributes to the cytotoxic effects on cancer cells. nih.gov

The damage inflicted upon DNA by this compound derivatives and similar compounds can trigger programmed cell death, or apoptosis, a crucial process for eliminating cancerous cells. sciepub.comnih.gov When DNA damage is too extensive to be repaired, the cell initiates a signaling cascade that results in its own demise. sciepub.com

Furthermore, these compounds can induce cell cycle arrest, which halts the proliferation of cancer cells. sciepub.comnih.gov By stopping the cell cycle at specific checkpoints, the cell is given time to either repair the DNA damage or undergo apoptosis. frontiersin.orgaacrjournals.org For example, some natural compounds have been shown to induce G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. nih.gov This dual action of inducing both apoptosis and cell cycle arrest is a hallmark of many effective anticancer agents. sciepub.com

A significant challenge in cancer chemotherapy is the development of drug resistance. mdpi.com Cancer cells can develop various mechanisms to evade the cytotoxic effects of anticancer drugs, including increased DNA repair, reduced drug uptake, and increased drug efflux. mdpi.comnih.gov

One key mechanism of resistance to alkylating agents involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). mdpi.com This protein can remove the alkyl groups from the O6 position of guanine, thereby repairing the DNA damage and diminishing the drug's effectiveness. mdpi.com

To overcome resistance, researchers are developing new analogs and hybrid drugs. mdpi.com For example, nucleoside analog prodrugs are being designed to bypass the need for activation by certain cellular enzymes that may be deficient in resistant cells. nih.gov The study of this compound and its analogs contributes to the understanding of these resistance mechanisms and the development of strategies to circumvent them. mdpi.comnih.gov

This compound in Toxicological and Carcinogenesis Studies

The study of this compound extends beyond its therapeutic applications to its role in toxicology and the understanding of how certain chemicals cause cancer.

Role of this compound Adducts in Genotoxicity

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations and potentially leading to cancer. The formation of DNA adducts, including those involving guanine, is a primary mechanism of genotoxicity. aip.org

Ethylating agents, which are compounds that can add an ethyl group to DNA, are known to be genotoxic. nih.gov The formation of O6-ethylguanine in DNA is considered a significant premutagenic lesion. nih.gov Studies have shown that the frequency of mutations induced by various ethylating agents correlates with the amount of O6-ethylguanine formed in the DNA of both bacteria and mammalian cells. nih.gov This has led to the use of O6-ethylguanine as a molecular dosimeter to quantify the genotoxic effects of these agents. nih.gov

Association with Environmental Ethylating Agents (e.g., Cigarette Smoke)

Humans are exposed to various environmental ethylating agents, with cigarette smoke being a significant source. nih.gov Cigarette smoke contains a complex mixture of carcinogens, including unidentified direct-acting ethylating agents. nih.govacs.orgoup.com

These agents can react with DNA to form adducts such as N7-ethylguanine. acs.orgoup.com Studies have detected higher levels of ethylated DNA and protein adducts in smokers compared to non-smokers. acs.orgacs.org For instance, the levels of N7-ethylguanine in the urine and leukocyte DNA of smokers have been found to be elevated. oup.comacs.org This indicates that components of cigarette smoke can ethylate guanine in the body, a process linked to the carcinogenic potential of tobacco. nih.govoup.com

Table 2: this compound Adducts as Biomarkers of Exposure to Environmental Agents

Adduct Source of Exposure Biological Sample Significance
N7-ethylguanine Cigarette Smoke Urine, Leukocyte DNA Indicates exposure to ethylating agents in tobacco smoke. oup.comacs.org
O6-ethylguanine Various Ethylating Agents DNA from various tissues A key premutagenic lesion used to measure genotoxicity. nih.gov

Biomarker Development for Ethylating Agent Exposure and Associated Cancer Risk

The development of reliable biomarkers is a cornerstone of molecular epidemiology and cancer risk assessment. Biomarkers can provide crucial links between environmental or endogenous exposures, the resulting dose of a toxic agent, and the subsequent biological effects that may lead to disease. who.int In the context of ethylating agents—a class of carcinogens that transfer an ethyl group to cellular macromolecules—the compound this compound has emerged as a significant biomarker for assessing exposure and the associated risk of cancer. researchgate.netnovapublishers.com

Ethylating agents are recognized as potent carcinogens, in part because the ethylated DNA adducts they form are often repaired less efficiently by cellular mechanisms than corresponding methylated adducts. oup.com These agents can originate from various sources, including diet, occupational settings, and notably, tobacco smoke. researchgate.netnovapublishers.com Exposure to ethylating agents leads to the covalent modification of DNA, forming various adducts. The N7 position of guanine is a predominant site for this reaction, resulting in the formation of N7-ethylguanine. oup.com This DNA adduct is chemically unstable and can be excised from the DNA backbone through spontaneous depurination or cellular DNA repair pathways. The released N7-ethylguanine is then excreted in urine, making its measurement a non-invasive method to quantify exposure. oup.comoup.com

The presence of unrepaired DNA adducts can lead to miscoding during DNA replication, potentially causing permanent mutations that are a critical step in the initiation of cancer. researchgate.netoup.com Therefore, measuring levels of adducts like this compound in biological samples serves as an indicator of DNA damage and, by extension, a potential marker for cancer risk. oup.comnih.gov

Detailed Research Findings

Significant research has focused on detecting this compound (often reported as N7-ethylguanine or 7-ethyl-Gua in literature) in human biological samples to establish a link between exposure to ethylating agents and its biological consequences. Cigarette smoke, which contains uncharacterized direct-acting ethylating agents, has been a major focus of these investigations. oup.comnih.govnih.govacs.org

Studies utilizing highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), have successfully quantified this compound in urine, leukocyte DNA, and liver DNA. oup.comnih.govnih.gov These methods offer the high specificity and low detection limits necessary to measure the trace amounts of adducts formed from environmental exposures. oup.comnih.gov

One key area of investigation has been the comparison of this compound levels between smokers and non-smokers. Research has consistently shown that smokers have significantly higher levels of ethylated DNA adducts. oup.comnih.gov For instance, a study measuring urinary N7-ethylguanine found that levels in smokers were approximately three times higher than in non-smokers, and these levels correlated significantly with cotinine, a biomarker for nicotine (B1678760) exposure. oup.comoup.com This provides strong evidence that cigarette smoke is a major source of exposure to ethylating agents that directly damage DNA. oup.comoup.com

The table below summarizes findings from a comparative study on urinary N7-ethylguanine.

Table 1: Urinary N7-Ethylguanine Levels in Smokers vs. Non-Smokers

GroupNumber of SubjectsMean N7-Ethylguanine Level (pg/mg creatinine)Standard Deviation
Smokers3285.5105
Non-smokers3528.119.4

Data sourced from a study using liquid chromatography/tandem mass spectrometry. oup.comoup.com

Further research has confirmed the presence of this compound in various human tissues, indicating systemic exposure and DNA damage. Studies have detected the adduct in both leukocyte and liver DNA. nih.govnih.gov The presence of this compound in leukocyte DNA from both smokers and non-smokers suggests there may be other environmental or endogenous sources of ethylating agents, though levels were generally higher in smokers. nih.gov The detection of these adducts in liver DNA further underscores that ethylating agents can cause damage in internal organs. nih.gov

The table below presents findings on the quantification of N7-ethylguanine in human tissue DNA.

Table 2: Detection of N7-Ethylguanine in Human Tissue DNA

Tissue TypeNumber of Samples AnalyzedMean Adduct Level (fmol/μmol Guanine)Standard DeviationDetection Notes
Leukocyte DNA (Smokers)3049.643.3Detected in 28 of 30 samples. nih.gov
Leukocyte DNA (Non-smokers)3041.334.9Detected in 28 of 30 samples. nih.gov
Liver DNA2642.243.0Detected in 25 of 26 samples. nih.gov

Data compiled from studies using mass spectrometry-based methods. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 9 Ethylguanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for 9-Ethylguanine Characterization

NMR spectroscopy is an indispensable method for characterizing the structure of this compound and its various adducts in solution. Different NMR techniques provide complementary information, from the basic proton environment to complex three-dimensional structures and dynamic processes.

1H NMR Studies of this compound and its Adducts

Proton NMR (¹H NMR) is fundamental in determining the structure of this compound and its adducts by providing information on the chemical environment of hydrogen atoms. In studies of this compound adducts with metal complexes, such as those involving platinum or ruthenium, significant shifts in the proton resonances are observed upon coordination. For instance, the H8 proton of this compound, typically found around 7.7-7.8 ppm in its free form, can shift considerably upon forming an adduct. acs.orgresearchgate.net

In a study involving a dinuclear platinum complex, all ¹H NMR chemical shifts of the this compound ligands were observed at higher fields compared to free this compound, which was attributed to their stacking interaction. researchgate.netrsc.org The formation of adducts with ruthenium complexes also leads to noticeable changes in the ¹H NMR spectrum. For example, in the reaction of a ruthenium aqua complex with this compound, the H8 proton signal shifted by 0.86 ppm, indicating coordination at the N7 position. acs.orgnih.gov Similarly, the formation of an adduct with another ruthenium complex resulted in the appearance of new signals for the NH2 group at 6.75 ppm, the H8 proton at 7.38 ppm, and the ethyl group's CH2 and CH3 protons at 3.93 ppm and 1.17 ppm, respectively. uu.nl

The table below summarizes representative ¹H NMR chemical shifts for this compound and one of its ruthenium adducts.

ProtonFree this compound (ppm)R-[Ru(azpy)2(9-EtGua)(H2O)]2+ Adduct (ppm)
NH (1) ~11.2011.20
H8 ~7.787.38
NH2 -6.75
CH2 ~4.003.93
CH3 ~1.301.17

This table provides illustrative data compiled from various sources and may not represent a single, specific experiment. acs.orgnih.govuu.nl

The study of adducts formed between this compound and bromomalondialdehyde revealed the formation of glyoxal-derived products, which were characterized by ¹H and ¹³C NMR. rsc.org These studies demonstrate the utility of ¹H NMR in identifying the products of reactions involving this compound and in determining the site of interaction.

2D NOESY NMR for Structural Elucidation of this compound Complexes

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful technique for determining the spatial proximity of atoms within a molecule, making it invaluable for the structural elucidation of complex this compound adducts. This method is particularly useful for understanding the geometry and conformation of these complexes in solution.

In the study of a ruthenium-9-Ethylguanine adduct, 2D NOESY data were crucial in establishing that the this compound ligand coordinates to the ruthenium center at a position trans to the azo nitrogen atom of another ligand. uu.nlnih.govacs.org This information is critical for understanding the steric and electronic factors that govern the formation of these complexes.

Furthermore, 2D NOESY has been employed to characterize the adducts of this compound with other metal complexes. For instance, in the characterization of a mixed-ligand ruthenium complex, 2D COSY and NOESY were used to assign the proton resonances. uu.nl The absence of certain NOE correlations can also be informative; in one study, the lack of correlation between the C-H proton of this compound and the bidentate ligand was noted, which was attributed to the limited solubility of the complex. acs.org

These studies highlight the capability of 2D NOESY to provide detailed three-dimensional structural information that is not accessible through one-dimensional NMR techniques alone.

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR studies provide insights into the dynamic processes of molecules in solution, such as conformational changes and restricted rotation. In the context of this compound complexes, VT-NMR has been used to investigate the rotational behavior of the this compound ligand.

A variable-temperature ¹H NMR experiment on a ruthenium-9-Ethylguanine adduct revealed that at higher temperatures, the this compound fragment rotates rapidly. nih.govresearchgate.net However, as the temperature was lowered, a loss of symmetry was observed, indicating that the rotation of the guanine (B1146940) residue becomes restricted. nih.gov This phenomenon suggests the presence of an energy barrier to rotation, which can be influenced by steric hindrance and intramolecular interactions within the complex.

In another study, VT-NMR spectra of a different ruthenium-9-Ethylguanine complex showed no spectral change with respect to the symmetry of a terpyridine ligand between 303 K and 333 K. acs.orgnih.gov Instead, an increase in the intensity of peaks corresponding to the starting aqua complex indicated a thermal reverse substitution reaction. acs.orgnih.gov Additionally, variable-temperature ¹H NMR measurements of a ruthenium adduct showed extensive broadening of the NH2 resonance upon cooling, which was suggested to be due to the formation of intermolecular hydrogen bonds at low temperatures. uu.nl

These findings demonstrate the power of VT-NMR in probing the conformational dynamics and stability of this compound complexes, providing a deeper understanding of their behavior in solution.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it ideal for the identification and quantification of this compound and its adducts.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules, such as metal complexes and biological macromolecules, directly from solution. It has been widely used to characterize this compound and its complexes.

ESI-MS has been instrumental in detecting the formation of complexes between this compound and various species. For example, it was used to detect the formation of a 1:1 complex between a square quartet of this compound and small alkali metal cations like Li⁺ and Na⁺. rsc.orgrsc.orgrsc.org The ESI-MS spectra showed prominent peaks corresponding to [2 + Na]⁺, [2₂ + Na]⁺, and [2₄ + Na]⁺, with the [2₄ + Na]⁺ ion being remarkably stable, even at low sodium concentrations. rsc.orgrsc.org The relative stability of these complexes with different alkali metals was also investigated, showing a preference for Na⁺ and Li⁺ over K⁺, Rb⁺, and Cs⁺. rsc.org

In the study of ruthenium complexes, ESI-MS confirmed the binding of this compound. For instance, a peak at m/z 516.3 was observed, corresponding to the dicationic ruthenium complex [Ru(C₁₀tpy)(C₁₀pyqu)(9-EtG)]²⁺. acs.orgnih.gov Another study identified several species in the ESI-MS spectrum of a mixture of a ruthenium compound and this compound, including [Ru(apy)(tpy)(9-EtGua)]²⁺ at m/z 348.9. universiteitleiden.nl The formation of complexes between paraquat (B189505) and this compound has also been detected using ESI-MS. jst.go.jp

The table below shows some of the ions detected by ESI-MS in studies of this compound complexes.

Complex/IonObserved m/z
[this compound + Na]⁺ 202
[(this compound)₂ + Na]⁺ 381
[(this compound)₄ + Na]⁺ 739
[Ru(C₁₀tpy)(C₁₀pyqu)(9-EtG)]²⁺ 516.3
[Ru(apy)(tpy)(9-EtGua)]²⁺ 348.9

This table presents a selection of data from different ESI-MS experiments. acs.orgnih.govrsc.orgrsc.orguniversiteitleiden.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Quantitative Analysis of this compound Adducts

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for the quantitative analysis of DNA adducts, including those of this compound. This technique is particularly valuable for detecting and quantifying low levels of adducts in complex biological matrices.

A highly sensitive LC/MS/MS method was developed for the quantitative determination of urinary N7-ethylguanine (N7-EtG). oup.comoup.com Using an isotope-labeled internal standard ([¹⁵N₅]-N7-EtG) and online enrichment, the method achieved a detection limit of 0.59 pg/ml. oup.comoup.com This method was successfully applied to measure N7-EtG levels in the urine of smokers and non-smokers, revealing significantly higher levels in smokers. oup.com

Another LC-MS/MS method was developed to quantify 7-ethylguanine (B95958) in leukocyte DNA from smokers and nonsmokers. nih.gov This method utilized nanoelectrospray ionization and high-resolution tandem mass spectrometry (HRMS/MS) with selected reaction monitoring (SRM). The transition monitored for 7-ethylguanine was m/z 180 [M + H]⁺ → m/z 152.05669 [Gua + H]⁺. nih.gov The limit of quantitation was approximately 8 fmol/μmol Gua. nih.gov

LC-MS/MS has also been employed to study the formation and loss of N²-ethyl-dG adducts in rats exposed to vinyl acetate (B1210297) monomer. acs.orgresearchgate.net The use of a stable isotope-labeled internal standard allowed for the accurate quantification of these adducts in various tissues. These studies showcase the power of LC/MS/MS in adductomics, enabling the sensitive and accurate measurement of this compound adducts in biological samples. escholarship.orgnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal-9-Ethylguanine Complex Accumulation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. nih.govwikipedia.organalytik-jena.com It utilizes an inductively coupled plasma to ionize the sample, which then allows for the separation and quantification of ions based on their mass-to-charge ratio. analytik-jena.com In the context of this compound, ICP-MS is particularly valuable for studying the accumulation of metal-containing complexes within biological systems.

Research has demonstrated the utility of ICP-MS in quantifying the cellular uptake of metal-based drugs that interact with DNA components like this compound. For instance, studies on platinum-based anticancer agents use ICP-MS to measure the amount of platinum that accumulates inside cancer cells. nih.govnih.gov This information is crucial for understanding the efficacy and mechanism of action of these drugs.

In one study, the cellular internalization of a cis-dichloridoplatinum(II) complex was compared with cisplatin (B142131) in MCF-7 cells. nih.gov ICP-MS analysis revealed a greater accumulation of the novel complex compared to cisplatin, providing a potential explanation for its observed cytotoxicity. nih.gov Similarly, the uptake of a tetrachloridoplatinum(IV) complex was shown to be higher than that of cisplatin in MCF-7 cells, as determined by ICP-MS. nih.gov These findings highlight the indispensable role of ICP-MS in assessing the cellular accumulation of metal-9-Ethylguanine adducts, which is a critical factor in the development of new metallodrugs.

Table 1: Application of ICP-MS in Metal-9-Ethylguanine Complex Studies
Metal ComplexCell LineKey FindingReference
cis-[PtCl2(L2)] (L2 = bis(2-chloroethyl)pyridylmethylamine)MCF-7Greater cellular internalization compared to cisplatin. nih.gov
cis,cis,trans-[Pt(IV)(L1)Cl4] (L1 = -N(CH2CH2OH)2 containing ligand)MCF-7Higher platinum accumulation than cisplatin. nih.gov

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) are powerful spectroscopic techniques for studying paramagnetic species, such as radicals. acs.orgd-nb.infoillinois.edu EPR detects the absorption of microwave radiation by an unpaired electron in a magnetic field, while ENDOR, a combination of EPR and nuclear magnetic resonance (NMR), provides higher resolution of hyperfine interactions between the electron and nearby magnetic nuclei. d-nb.infoillinois.edu

When single crystals of this compound are exposed to X-irradiation at low temperatures (e.g., 10 K), various radical species are formed. acs.orgnih.govacs.org EPR and ENDOR spectroscopy have been instrumental in identifying and characterizing these radicals.

A study involving X-irradiation of this compound single crystals at 10 K led to the detection of three distinct radical forms, labeled R1, R2, and R3. acs.orgnih.govacs.org

Radical R1 was identified as the product of net hydrogenation at the N7 position of the guanine ring. acs.orgnih.govacs.org This radical is believed to form through the protonation of the initial electron addition product. acs.org

Radical R2 was characterized as the primary electron loss product, the guanine cation radical (•G+). nih.govacs.org The identification of this radical was supported by density functional theory (DFT) calculations, which helped to distinguish it from its N1-deprotonated form. nih.govacs.org

Radical R3 showed a narrow EPR pattern but could not be definitively identified. nih.govacs.org

The estimated concentrations of these radicals following low-temperature irradiation were approximately 20% for R1, 65% for R2, and 15% for R3. nih.govacs.org

Further experiments involving irradiation at room temperature revealed the formation of two additional radicals:

Radical R4 was identified as the well-known product resulting from net hydrogenation at the C8 position of the guanine moiety. nih.govacs.org

Radical R5 was also detected but could not be identified. nih.govacs.org

These studies demonstrate the power of EPR and ENDOR in elucidating the complex chemical changes that occur in this compound upon exposure to ionizing radiation. acs.orgnih.govacs.org

Table 2: Radical Species Identified in X-irradiated this compound by EPR/ENDOR Spectroscopy
RadicalIrradiation TemperatureIdentificationRelative Concentration (at 10 K)Reference
R110 KProduct of net hydrogenation at N720% acs.orgnih.govacs.org
R210 KPrimary electron loss product (guanine cation radical, •G+)65% nih.govacs.org
R310 KUnidentified (narrow EPR pattern)15% nih.govacs.org
R4Room TemperatureProduct of net hydrogenation at C8N/A nih.govacs.org
R5Room TemperatureUnidentifiedN/A nih.govacs.org

X-ray Crystallography of this compound and its Derivatives/Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms can be elucidated. This method has been extensively applied to this compound and its various derivatives and complexes to understand their solid-state structures, intermolecular interactions, and coordination chemistry.

The crystal structure of this compound itself has been determined, revealing that it crystallizes in the tetragonal space group. acs.org A complete X-ray diffraction analysis has provided the coordinates of all atoms, including hydrogens. acs.org

X-ray crystallography has been crucial in characterizing complexes of this compound with metal ions and other organic molecules. For example, the structure of an intermolecular complex between this compound and 1-methyl-5-bromocytosine was determined, providing insights into non-Watson-Crick base pairing. pnas.org

In the realm of medicinal chemistry, X-ray crystallography has been used to characterize platinum complexes with this compound, which serve as models for the interaction of cisplatin-based anticancer drugs with DNA. The crystal structure of a "lantern-shaped" platinum(III) complex with two axially bound this compound ligands has been reported. researchgate.netnih.govnih.gov Another study detailed the crystal structure of [{cis-Pt(NH3)2(9EtG-κN7)}2(µ-pz)][NO3]3, which models the 1,2-intrastrand GG crosslink formed by cisplatin. researchgate.net The X-ray structural characterization of [Pt{(+/-)-N,N'-dimethyl-2,3-diaminobutane}(9-ethyl-guanine)2]dinitrate revealed a head-to-head orientation of the guanine ligands. soton.ac.uk

Furthermore, the crystal structure of ruthenium complexes with this compound has been investigated. The structure of cis-Chlorobis(2,2'-bipyridine)(this compound-κN7)ruthenium(II) chloride has been determined, shedding light on the coordination of this potential anticancer agent to a DNA model base. acs.org

Table 3: Selected Crystal Structures of this compound and its Complexes
Compound/ComplexKey Structural FeatureReference
This compoundTetragonal space group acs.org
This compound : 1-Methyl-5-bromocytosineIntermolecular complex demonstrating hydrogen bonding pnas.org
cis-N2O2-Pt2{HN=C(But)O}4(9-EtG)22"Lantern-shaped" dinuclear platinum(III) complex with axial 9-EtG researchgate.netnih.govnih.gov
[{cis-Pt(NH3)2(9EtG-κN7)}2(µ-pz)][NO3]3Model for 1,2-intrastrand GG crosslink with head-to-head orientation researchgate.net
cis-Chlorobis(2,2'-bipyridine)(this compound-κN7)ruthenium(II) chlorideCoordination of Ru(II) to the N7 position of 9-EtG acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. azooptics.comsci-hub.seegyankosh.ac.in When a molecule absorbs light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. caymanchem.com UV-Vis spectroscopy is widely used to study interactions between molecules, as these interactions can lead to changes in the absorption spectrum.

In the study of this compound, UV-Vis spectroscopy is a valuable tool for investigating its binding to metal complexes and other molecules. The binding of a metal complex to this compound can perturb the electronic environment of the guanine ring, resulting in a shift in the λmax or a change in the absorbance intensity.

For example, the interaction of ruthenium aqua complexes with this compound has been monitored using UV-Vis spectroscopy. nih.gov Changes in the absorption spectrum upon mixing the complex with this compound provided evidence for adduct formation. nih.gov Similarly, UV-Vis spectroscopy has been employed to study the binding of ruthenium(II) arene complexes to this compound. researchgate.net

The formation of charge-transfer complexes involving this compound can also be studied by this technique. egyankosh.ac.in These interactions often result in the appearance of new, intense absorption bands in the visible region of the spectrum.

Table 4: UV-Vis Spectroscopic Studies of this compound Interactions
Interacting SpeciesObservationSignificanceReference
Ruthenium aqua complex (proximal-1)Changes in the UV-Vis absorption spectrum upon mixing.Confirmation of adduct formation between the complex and 9-EtG. nih.gov
Ruthenium(II) arene complexesCharacterization of the electronic transitions of the complexes.Provides a basis for studying the binding interactions with 9-EtG. researchgate.net
1-Methylcytosine (B60703)Broad UV spectrum observed for the this compound-1-methylcytosine base pair.Indicates a different electronic structure for the Watson-Crick paired structure compared to other base-pair arrangements. nih.gov

Computational Chemistry and Molecular Modeling of 9 Ethylguanine Systems

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) has proven to be an indispensable tool for investigating the electronic structure and reactivity of 9-ethylguanine. This quantum mechanical modeling method allows for the accurate prediction of molecular properties and reaction mechanisms.

DFT calculations have been instrumental in exploring the coordination preferences of this compound with various metal complexes. For instance, studies on ruthenium and osmium arene complexes have utilized DFT to assess their binding affinities with this compound. researchgate.net These calculations have consistently shown that both osmium and ruthenium adducts of this compound are more stable than their counterparts with 9-ethyladenine (B1664709). researchgate.net This preference is critical in the context of designing metal-based therapeutic agents that target DNA.

In a comparative study, the binding of Ru(II) and Os(II) arene complexes to this compound was investigated, revealing that the osmium adducts were more stable. researchgate.net Furthermore, DFT has been employed to evaluate the σ-bonding and π-backbonding interactions in N-heterocyclic carbene–monometallic complexes, which provides a deeper understanding of the nature of the coordinate bond with guanine (B1146940) derivatives. acs.org

A study on organoiridium anticancer catalysts showed that the chlorido complex reacts with this compound, forming adducts. rsc.org DFT calculations were pivotal in elucidating the activation mechanisms of these inert complexes. rsc.org

Complex TypeInteracting LigandKey Finding from DFT
Ru(II) and Os(II) arene complexesThis compound, 9-EthyladenineAdducts with this compound are more stable than with 9-ethyladenine. researchgate.net
Organoiridium(III) complexesThis compoundElucidation of activation mechanisms and adduct formation. rsc.org

DFT calculations have been crucial in confirming the hydrolysis mechanisms of metal complexes that interact with this compound. epa.govnih.gov For dihalogenido(η6-p-cymene)(3,5,6-bicyclophosphite-α-D-glucofuranoside)ruthenium(II) complexes, DFT confirmed a multi-step hydrolysis process. nih.gov This process involves the aquation of the first halide ligand, followed by hydrolysis of a P–O bond of the phosphite (B83602) ligand, and culminating in the formation of dinuclear species. nih.gov

Similarly, DFT studies on organometallic arene complexes of ruthenium and osmium have shed light on their hydrolysis kinetics. researchgate.net These calculations predicted that osmium complexes are more resistant to aquation than their ruthenium analogs, a finding consistent with experimental observations. researchgate.net The theoretical investigation of the hydrolysis of iodido iridium complexes revealed a high energy requirement for water binding to the iridium center, explaining their inertness towards hydrolysis. rsc.org

DFT calculations have been extensively used to predict the structure and energetics of radicals derived from this compound. acs.orgnih.gov An experimental and computational study of X-irradiated this compound single crystals identified several radical forms. acs.orgnih.gov DFT calculations, specifically using the B3LYP/6-311+G(2df,p)//6-31+G(d,p) approach, were essential for identifying these radicals. acs.orgnih.gov

The study identified radical R1 as the product of net hydrogenation at the N7 position and radical R2 as the primary electron loss product, •G+. acs.orgnih.gov DFT was indispensable in distinguishing between •G+ and its N1-deprotonated product, as their electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) couplings are very similar. acs.orgnih.gov Another radical, R4, detected after room temperature irradiation, was identified as the product of net hydrogenation at the C8 position. acs.orgnih.gov

Computational studies have also investigated proton-transfer processes in irradiated this compound crystals, aiming to describe the formation of these radical products by considering molecular packing and bulk dielectric properties. researchgate.net

RadicalIdentificationMethod of Confirmation
R1Product of net hydrogenation at N7DFT Calculations (B3LYP/6-311+G(2df,p)//6-31+G(d,p)) acs.orgnih.gov
R2Primary electron loss product (•G+)DFT Calculations (B3LYP/6-311+G(2df,p)//6-31+G(d,p)) acs.orgnih.gov
R4Product of net hydrogenation at C8DFT Calculations acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. americanpeptidesociety.orgvalencelabs.com By simulating the motions of atoms and molecules over time, MD can reveal how molecules like this compound adopt different conformations and interact with their environment. americanpeptidesociety.org

While specific MD simulation studies focusing solely on the conformational dynamics of isolated this compound are not extensively detailed in the provided context, the principles of MD are widely applied to understand the behavior of nucleobases and their analogs within larger biological systems, such as DNA and in complex with proteins or drugs. nih.gov These simulations are crucial for understanding processes like protein-ligand binding and the structural dynamics of nucleic acids. nih.gov

The application of enhanced sampling methods like accelerated molecular dynamics (aMD) can further improve the exploration of the conformational space, allowing for the observation of rare events that are not accessible in classical MD simulations. uiuc.edu The construction of Markov state models (MSMs) from MD simulation data can also provide a quantitative understanding of the long-time statistical conformational dynamics of biomolecules. core.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, a broad category that includes DFT and other ab initio methods, are fundamental to understanding the electronic structure and reactivity of this compound. nih.govnorthwestern.eduidosr.org These calculations solve the Schrödinger equation for a molecular system to yield properties such as energy, dipole moment, and polarizability. idosr.org

The electronic structure of a molecule dictates its chemical behavior. northwestern.edu For this compound, quantum chemical calculations can predict various properties, including ionization energies, electron affinities, and proton affinities. nih.gov For example, the adiabatic ionization potential of 9-methylguanine (B1436491), a closely related compound, was calculated to be around 7.53-7.63 eV using different levels of theory. aip.org

Time-dependent DFT (TD-DFT) is an extension used to study electronic excitations and can predict the electronic absorption spectra of molecules. royalsocietypublishing.org Such calculations have been used to assign the absorption features of metal complexes that bind to nucleobases like this compound. royalsocietypublishing.org

Furthermore, quantum chemical calculations are essential for mapping out reaction potential energy surfaces, which helps in understanding reaction mechanisms and predicting reaction rates. rsc.org For instance, the collision-induced dissociation of a 9-methylguanine–1-methylcytosine (B60703) base-pair radical cation was studied using electronic structure calculations to identify product structures and map reaction pathways. rsc.org

Future Directions and Emerging Research Areas for 9 Ethylguanine

Development of Novel 9-Ethylguanine-Based Therapeutic Agents

The development of new therapeutic agents, particularly in oncology, frequently involves studying interactions with DNA models, where this compound serves as a critical proxy for guanine (B1146940). The primary focus has been on metal-based compounds that target DNA, aiming to replicate or improve upon the success of drugs like cisplatin (B142131).

Ruthenium Complexes: Ruthenium-based compounds are a major area of research for new anticancer drugs. nih.gov These complexes are designed to bind coordinatively to DNA, and this compound is extensively used to study this binding process. nih.gov Research has demonstrated that various ruthenium polypyridyl complexes can displace labile ligands to form adducts with this compound. nih.govnih.gov The kinetics and stability of these interactions are analyzed to predict how the potential drug might behave in a cellular environment. nih.gov For instance, stimuli-responsive ruthenium aqua complexes have been shown to undergo ligand substitution reactions with this compound, a process that can be controlled by external stimuli like light, opening avenues for photoactivated chemotherapy. nih.govacs.org Some novel ruthenium complexes are designed with dual-targeting capabilities; they can bind to DNA models like this compound while simultaneously inhibiting key cellular enzymes such as the Epidermal Growth Factor Receptor (EGFR). rsc.org

Platinum Complexes: Building on the legacy of platinum-based chemotherapy, research continues into new platinum coordination compounds with potentially improved efficacy and reduced resistance. mdpi.comontosight.ai The interaction of these novel platinum agents with this compound is a cornerstone of their preclinical evaluation. mdpi.com Studies on dinuclear platinum(II) and "lantern-shaped" platinum(III) complexes have characterized the specific coordination of this compound to the metal centers. nih.govuu.nl This binding mimics the formation of platinum-DNA adducts, which are responsible for the cytotoxic effects of these drugs. ontosight.ai The kinetics of these reactions are meticulously studied, revealing how quickly the complexes bind to the guanine model and informing on their mechanism of action. uu.nl

Table 1: Research on Novel Therapeutic Agents Involving this compound
Compound ClassSpecific ExampleInteraction with this compoundTherapeutic GoalReference
Ruthenium(II) Polypyridyl Complexes[Ru(azpy)(tpy)Cl]+Forms a ruthenium-base adduct via hydrolysis and ligand displacement.Anticancer agent designed to target DNA. nih.gov
Stimuli-Responsive Ruthenium Complexesproximal-[Ru(C10tpy)(C10pyqu)OH2]2+Forms a 1:1 adduct; reaction can be influenced by light (photoisomerization).Development of photoactivated chemotherapies. nih.govresearchgate.net
Dual-Targeting Ruthenium(II) Complexes[(η6-arene)Ru(N,N-L)Cl]PF6 (L = 4-anilinoquinazolines)Maintains reactivity towards this compound while also inhibiting EGFR.Anticancer agent with dual DNA binding and enzyme inhibition. rsc.org
Platinum(II) Terpyridine ComplexesNot specifiedDemonstrates rapid binding to this compound.Antiproliferative agents against various cancer cell lines. mdpi.com
Dinuclear Platinum(III) ComplexesPt2{HN=C(But)O}4(9-EtG)22This compound binds to axial positions of the 'lantern-shaped' complex.Exploring novel platinum drug architectures. nih.gov

Advancements in this compound Biomarker Detection and Monitoring

DNA adducts, including ethylated guanine, are valuable biomarkers for assessing exposure to carcinogens, predicting cancer risk, and monitoring therapeutic response. sci-hub.seacs.org The development of highly sensitive analytical methods has enabled the precise quantification of these adducts in various biological samples. oup.comnih.gov

N7-ethylguanine, an isomer of this compound, has been successfully measured in the urine of smokers, confirming the presence of direct-acting ethylating agents in cigarette smoke. oup.com This highlights its potential as a biomarker of exposure to tobacco-related carcinogens. iarc.fr Furthermore, monoclonal antibodies have been specifically developed to detect imidazole (B134444) ring-opened N7-ethylguanine in DNA. nih.gov This allows for the use of immunoassays like ELISA for sensitive detection and immunofluorescence microscopy for in-situ visualization of these adducts in cells. nih.gov

The overarching goal is to use DNA adducts as predictive markers in clinical settings. acs.org By measuring the level of specific adducts in patient tissues or liquid biopsies (e.g., blood or urine), clinicians could potentially predict how a patient will respond to a particular DNA-damaging chemotherapy, paving the way for more personalized medicine. acs.orgresearchgate.netnih.gov

Table 2: Methods for Detection and Monitoring of Ethylguanine Adducts
AnalyteDetection MethodBiological MatrixApplication/SignificanceReference
N7-ethylguanineIsotope dilution liquid chromatography/tandem mass spectrometry (LC/MS/MS)UrineHighly sensitive quantification (0.59 pg/ml detection limit); biomarker for exposure to ethylating agents from cigarette smoke. oup.com
Imidazole ring-opened N7-ethylguanine (RON7-EtGua)Competitive ELISA with monoclonal antibodiesPurified DNAMost sensitive immunoassay method with a detection limit of 2.2 adducts per 106 nucleotides. nih.gov
Imidazole ring-opened N7-ethylguanine (RON7-EtGua)DNA-ELISA with monoclonal antibodiesPurified DNADetection limit of 16 adducts per 106 nucleotides. nih.gov
Imidazole ring-opened N7-ethylguanine (RON7-EtGua)Immunofluorescence Microscopy (IFM)Nucleated blood cellsIn situ detection in cell nuclei with a detection limit of 23 adducts per 106 nucleotides. nih.gov
Carboplatin-DNA adductsAccelerator Mass Spectrometry (AMS)Peripheral blood mononuclear cells (PBMCs)Monitoring adduct levels from microdoses of drugs to predict patient response to chemotherapy. acs.org

Integration of this compound Research into Multi-Omics Studies

The era of "omics" has revolutionized biological research by allowing for the large-scale analysis of entire sets of molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). frontiersin.orgresearchgate.net Multi-omics integration, which combines data from two or more of these layers, offers a holistic view of biological systems and is increasingly used to understand complex diseases like cancer. frontiersin.orgnih.gov By integrating different data types, researchers can build more accurate models of disease progression, discover novel biomarkers, and identify new therapeutic targets. frontiersin.org

For example, multi-omics studies in neuro-oncology have integrated genomic, DNA methylation, and gene expression data to identify key pathways and altered genes, such as MGMT, in tumors like glioblastoma. nih.govnih.gov These studies provide a comprehensive map of the molecular alterations driving the disease. frontiersin.org

Currently, dedicated multi-omics studies focusing specifically on this compound are not prominent in the literature. However, there is significant potential for its inclusion in future research. The measurement of DNA adducts, sometimes referred to as "adductomics," can be integrated as another layer in multi-omics analyses. By combining data on this compound adducts (or other ethylated guanines) with genomic, transcriptomic, and proteomic data from the same samples, researchers could draw direct lines between carcinogen exposure (measured by adducts), the resulting genetic mutations (genomics), changes in gene expression (transcriptomics), and alterations in cellular pathways (proteomics). Such an approach would provide a much deeper, systems-level understanding of how exposure leads to disease and how therapeutic interventions modulate these interconnected networks.

New Methodological Approaches for Studying this compound Reactivity in Complex Biological Environments

Understanding how this compound reacts with potential drugs and other biomolecules requires a sophisticated analytical toolkit. Researchers are continuously developing and applying new methodologies to study these interactions with greater precision, often in environments that mimic biological systems.

Spectroscopy and Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of this compound to metal complexes. Both 1D and 2D NMR techniques (like COSY and NOESY) are used to characterize the resulting adducts in solution, revealing specific atomic interactions and structural changes. researchgate.netuu.nl Electrospray Ionization Mass Spectrometry (ESI-MS) is indispensable for confirming the formation of adducts, such as those between ruthenium complexes and this compound, and for studying reaction kinetics. nih.govnih.govacs.org For studying radical species, Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy are employed to characterize the products formed when this compound is exposed to X-irradiation, providing insight into DNA damage mechanisms at a fundamental level. acs.org

Advanced and Computational Methods: To study reaction dynamics with high precision, techniques like guided-ion beam tandem mass spectrometry are used to measure kinetic-energy-dependent reactions between radical cations of guanine models and other molecules, such as nitric oxide. aip.org Complementing these experimental approaches, computational methods like Density Functional Theory (DFT) have become crucial. nih.gov DFT allows researchers to model proton-transfer processes in irradiated this compound crystals and calculate potential energy surfaces for its reactions, providing a theoretical framework to explain experimental observations. aip.orgnih.gov These combined experimental and computational approaches provide a detailed picture of the reactivity of this compound in diverse chemical and physical contexts.

Table 3: Methodological Approaches for Studying this compound Reactivity
MethodologyApplicationKey Findings / InsightsReference
NMR Spectroscopy (1H, 2D-NOESY)Characterizing the structure of adducts between metal complexes and 9-EtG in solution.Determines the specific binding sites and stereochemistry of the resulting adducts. researchgate.netuu.nl
Electrospray Ionization Mass Spectrometry (ESI-MS)Confirming adduct formation and studying reaction kinetics.Identifies the mass-to-charge ratio of complex-9-EtG adducts, confirming their formation. nih.govnih.gov
EPR/ENDOR SpectroscopyIdentifying and characterizing radical products from X-irradiated 9-EtG crystals.Provides detailed information on the structure of radical species formed during DNA damage. acs.org
Guided-Ion Beam Tandem Mass SpectrometryMeasuring kinetic-energy dependent product formation in reactions involving 9-EtG radical cations.Determines reaction cross-sections and provides insight into reaction dynamics. aip.org
Density Functional Theory (DFT)Computational modeling of reaction processes and potential energy surfaces.Investigates proton-transfer mechanisms and describes the processes leading to radical product formation. nih.gov

Q & A

Q. Experimental Design Focus

Prepare equimolar mixtures of the metal complex, 9-EtG, and competing nucleophiles (e.g., GSH, methionine) in physiologically relevant buffers.

Monitor adduct formation via LC-MS/MS to quantify relative binding affinities .

Use competitive NMR titrations to track displacement of 9-EtG by thiols, observing restoration of the free H8 signal .

How do substituents on dinuclear platinum complexes influence 9-EtG binding and cytotoxicity?

Advanced Research Question
Dinuclear complexes with flexible linkers (e.g., [{Pt(en)(9-EtG)}₂-μ-diamine]) enhance stacking interactions and cytotoxicity. shows that incorporating 9-EtG as a stacking moiety improves selectivity for tumor cell lines (e.g., A2780). Key design principles:

  • Optimize linker length (e.g., hexanediamine) to balance steric effects and DNA groove fit.
  • Use molecular docking to predict "sandwich" binding modes with DNA/proteins .

What role do crystal field effects play in spectroscopic studies of 9-EtG-metal adducts?

Advanced Research Question
Crystal packing induces electrostatic perturbations, altering electronic transitions. For example, demonstrates that the ground-state dipole moment of 9-EtG interacts with neighboring molecules, shifting transition moment directions by 40–50°. To minimize artifacts:

  • Compare solution-phase (NMR) and solid-state (X-ray crystallography) data.
  • Apply temperature-dependent spectroscopy to isolate thermal vs. crystal field contributions .

How should researchers address discrepancies in reported binding constants for 9-EtG across studies?

Q. Methodological Guidance

Standardize buffer conditions (pH, ionic strength) to ensure comparability.

Use isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics.

Cross-reference with computational binding energy calculations (e.g., using Gaussian 03 ).

Report uncertainties arising from instrument sensitivity (e.g., MS detection limits) .

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